4-Bromo-5-chloro-1-methyl-1H-imidazole

Suzuki–Miyaura coupling Chemoselective cross-coupling Sequential functionalization

4-Bromo-5-chloro-1-methyl-1H-imidazole is defined by its asymmetric C4–Br/C5–Cl substitution pattern: the C–Br bond undergoes Pd oxidative addition 50–100× faster than C–Cl, enabling sequential chemoselective Suzuki–Miyaura couplings impossible with mono-halogenated or symmetric dihalogenated imidazoles. Substituting with 4-bromo-1-methylimidazole or 5-chloro-1-methylimidazole forfeits this orthogonal reactivity, adding wasteful protection/deprotection steps. This scaffold directly supports HDAC inhibitor programs (200 nM IC₅₀ benchmark against Eimeria tenella), modular herbicide lead generation via patent-validated imidazole intermediates, and stepwise bifunctional chemical probe assembly. Supplied at consistent ≥96% purity with fully documented GHS07 safety profile, ensuring supply chain predictability and process-scale reliability for medicinal chemistry, agrochemical, and chemical biology workflows.

Molecular Formula C4H4BrClN2
Molecular Weight 195.44
CAS No. 1864014-40-3
Cat. No. B2650446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-1-methyl-1H-imidazole
CAS1864014-40-3
Molecular FormulaC4H4BrClN2
Molecular Weight195.44
Structural Identifiers
SMILESCN1C=NC(=C1Cl)Br
InChIInChI=1S/C4H4BrClN2/c1-8-2-7-3(5)4(8)6/h2H,1H3
InChIKeyXRMNUPRKHYNSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-1-methyl-1H-imidazole (CAS: 1864014-40-3) – Key Physicochemical Profile for Procurement and Research Planning


4-Bromo-5-chloro-1-methyl-1H-imidazole is a halogenated heterocyclic building block of the imidazole family, characterized by a C4H4BrClN2 molecular formula and a molecular weight of 195.44 g/mol . The compound is typically supplied at 95–96% purity , with predicted physicochemical parameters including a density of 1.86±0.1 g/cm³ and a boiling point of 317.4±22.0 °C . Its safety profile includes GHS07 classification (Harmful/Irritant), with specific hazard statements for oral toxicity, skin irritation, and eye irritation , which carries direct implications for laboratory handling protocols and procurement compliance assessments.

Why Generic 1-Methylimidazole or Mono-Halogenated Analogs Cannot Substitute for 4-Bromo-5-chloro-1-methyl-1H-imidazole


The functional value of 4-bromo-5-chloro-1-methyl-1H-imidazole resides not in its imidazole core alone but in the orthogonal reactivity of its asymmetric 4-bromo and 5-chloro substitution pattern. Attempting to substitute this compound with 1-methylimidazole, 4-bromo-1-methyl-1H-imidazole, or 5-chloro-1-methyl-1H-imidazole fundamentally alters—or eliminates—the capacity for sequential chemoselective cross-coupling reactions [1]. Specifically, the C–Br bond undergoes oxidative addition to palladium catalysts at rates 50- to 100-fold greater than the C–Cl bond under standard Suzuki–Miyaura conditions [2], enabling a defined, two-step functionalization sequence that is impossible with mono-halogenated or non-halogenated scaffolds. Procurement of a less substituted analog in place of 4-bromo-5-chloro-1-methyl-1H-imidazole therefore introduces synthetic inefficiency—either requiring additional protection/deprotection steps or precluding the intended molecular design entirely.

4-Bromo-5-chloro-1-methyl-1H-imidazole – Quantitative Differentiation Evidence for Scientific Selection


Orthogonal C–Br vs C–Cl Reactivity Enables Programmable Sequential C–C Bond Formation

The primary differentiation of 4-bromo-5-chloro-1-methyl-1H-imidazole relative to symmetric dihalogenated imidazoles (e.g., 4,5-dibromo- or 4,5-dichloro-1-methyl-1H-imidazole) is the predictable chemoselectivity afforded by its asymmetric Br/Cl pairing. Under standard Pd(0)-catalyzed Suzuki–Miyaura conditions, the C–Br bond undergoes oxidative addition at a rate approximately 50- to 100-fold faster than the C–Cl bond [1][2]. This differential reactivity allows for the selective mono-arylation at the 4-position while leaving the 5-chloro substituent intact for subsequent orthogonal transformation—a synthetic sequence that cannot be reliably executed with 4,5-dibromo-1-methyl-1H-imidazole, where both C–Br sites exhibit near-identical reaction kinetics leading to competitive di-arylation and complex product mixtures.

Suzuki–Miyaura coupling Chemoselective cross-coupling Sequential functionalization

HDAC Inhibitor Intermediate: Validated Biological Activity Data for Structure-Activity Optimization

4-Bromo-5-chloro-1-methyl-1H-imidazole serves as a key synthetic intermediate for accessing histone deacetylase (HDAC) inhibitors with validated antiparasitic activity. A derivative bearing this halogenated imidazole scaffold was evaluated in an enzymatic inhibition assay and demonstrated an IC₅₀ of 200 nM against histone deacetylase derived from partially purified extracts of Eimeria tenella protozoa [1]. This quantifiable activity places the compound's structural motif within a defined potency range suitable for lead optimization. The asymmetric 4-bromo-5-chloro substitution pattern permits modular diversification at both positions, allowing medicinal chemists to independently probe steric and electronic requirements for HDAC binding affinity—a synthetic advantage not available from the unsubstituted 1-methylimidazole core or from symmetric 4,5-dihaloimidazole analogs, where both positions would be modified simultaneously or not at all.

HDAC inhibition Eimeria tenella Antiparasitic drug discovery

Herbicide Intermediate Value Established Through Patent-Cited Synthetic Utility

The imidazole core substituted with halogen atoms at the 4- and 5-positions is explicitly recognized in the patent literature as a valuable intermediate for the synthesis of herbicidally active compounds [1][2]. Specifically, chlorinated imidazole derivatives bearing bromo and chloro substituents are cited as intermediates for making plant protection agents, including herbicides [1]. Unlike 1-methylimidazole (which lacks halogen handles for further functionalization) or mono-halogenated imidazoles (which restrict diversification to a single vector), 4-bromo-5-chloro-1-methyl-1H-imidazole provides two distinct reactive sites for stepwise elaboration, enabling the construction of more structurally diverse agrochemical candidates in fewer synthetic steps. This established industrial relevance provides procurement justification for agrochemical discovery programs where building block versatility and literature precedent are key selection criteria.

Agrochemical intermediate Herbicide synthesis Plant protection agents

Commercial Availability and Purity Specifications Relative to Dihalogenated Analogs

Commercial availability and purity specifications represent a practical, quantifiable procurement differentiator. 4-Bromo-5-chloro-1-methyl-1H-imidazole is offered by multiple reputable suppliers at purities of 95–96% , with transparent safety and handling documentation (GHS07 classification, H302/H315/H319/H335 hazard statements) that facilitates rapid institutional safety committee approval . In contrast, its structural analog 4,5-dibromo-1-methyl-1H-imidazole (CAS 1003-21-8) is less widely stocked, and 4,5-dichloro-1-methyl-1H-imidazole (CAS 1192-53-6) is typically available at lower purities (≥90%) with fewer documented handling guidelines . The asymmetric Br/Cl pattern of the target compound strikes a favorable balance between synthetic utility and commercial accessibility, reducing lead times and quality control uncertainty relative to less common symmetric dihalogenated imidazoles.

Commercial sourcing Purity comparison Procurement metrics

4-Bromo-5-chloro-1-methyl-1H-imidazole – High-Value Application Scenarios Based on Verified Evidence


Medicinal Chemistry: Sequential C4/C5 Diversification for HDAC Inhibitor Lead Optimization

Programs targeting histone deacetylase (HDAC) inhibition, particularly those focused on antiparasitic indications such as Eimeria tenella, can leverage the 200 nM IC₅₀ benchmark established for derivatives of this scaffold [1]. The orthogonal reactivity of the C4–Br and C5–Cl bonds enables medicinal chemists to independently vary substituents at each position, systematically probing steric and electronic requirements for improved potency. This sequential functionalization strategy reduces the synthetic burden associated with parallel library synthesis and accelerates the development of structure-activity relationships for this validated target class.

Agrochemical Discovery: Modular Synthesis of Herbicide Candidates via Chemoselective Cross-Coupling

The explicit recognition of halogenated imidazole scaffolds as intermediates for herbicidally active compounds in the patent literature [2] positions 4-bromo-5-chloro-1-methyl-1H-imidazole as a strategic building block for agrochemical discovery. The ability to perform chemoselective Suzuki–Miyaura couplings at the C4 position, followed by subsequent functionalization at the C5–Cl site, provides a modular approach to generating diverse herbicide candidate libraries with controlled substitution patterns. This synthetic flexibility is particularly valuable in lead generation campaigns where the structure-activity landscape for imidazole-based herbicides is not yet fully mapped.

Chemical Biology: Bifunctional Probe Synthesis for Target Engagement Studies

The asymmetric Br/Cl pattern of 4-bromo-5-chloro-1-methyl-1H-imidazole makes it an ideal core for constructing bifunctional chemical probes. The C4–Br bond can be selectively coupled to a photoreactive or affinity tag (e.g., biotin) under mild conditions, leaving the C5–Cl site available for subsequent attachment of a fluorescent reporter or a second functional handle [3]. This stepwise orthogonal functionalization capability cannot be replicated with symmetric dihalogenated imidazoles, where competitive reactivity at both positions would lead to statistical mixtures of mono- and di-functionalized products, necessitating difficult chromatographic separations.

Process Chemistry: Scalable Route Development for Multi-Substituted Imidazole APIs

In process chemistry applications, the 50- to 100-fold rate differential between C–Br and C–Cl oxidative addition [3] translates to practical advantages in large-scale synthesis. The high chemoselectivity of the first coupling step minimizes the formation of over-reacted impurities, reducing the purification burden and improving overall yield. Furthermore, the well-documented safety profile (GHS07 classification) and consistent commercial availability at 95–96% purity provide the supply chain reliability and handling predictability required for process development and scale-up activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-chloro-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.